2-(Tetrahydrofuran-2-yl)ethanol
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Overview
Description
2-(Tetrahydrofuran-2-yl)ethanol, also known as Tetrahydrofurfuryl alcohol (THFA), is an organic compound with the formula HOCH2C4H7O . It consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group . It is a colorless liquid that is used as a specialty solvent and synthetic intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C6H12O2 . The structure consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 116.16 . The compound is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
1. Polymer Chemistry
2-(Pyridin-2-yl)ethanol is recognized as an effective protecting group for methacrylic acid (MAA) in polymer chemistry. It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures at or above 110 °C. This property makes it a valuable component in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
2. Vapor-Liquid Equilibrium Studies
Research on the vapor-liquid equilibrium of binary CO2-organic solvent systems, including tetrahydrofuran, highlights its importance in understanding the phase behavior in chemical processes. This data is crucial for applications in chemical engineering and process optimization (Knez et al., 2008).
3. Organic Synthesis
Vanadium(III) Chloride (VCl3) is used for introducing tetrahydrofuran-based acetal protecting groups for alcohols. This reaction is valuable in organic synthesis, offering a novel method for protecting alcohol functionalities during complex synthetic processes (Das et al., 2007).
4. Fuel Research
Studies on diesel-ethanol-THF blend fuel for heavy-duty diesel engines indicate that THF can improve the solubility of ethanol in diesel, affecting combustion characteristics and emissions. This research is significant in developing alternative fuel blends for internal combustion engines (Wu et al., 2020).
5. Dielectric Studies
The dielectric relaxation study of tetrahydrofuran in various alcohols, such as methanol and ethanol, provides insights into the dielectric properties of these mixtures. Such studies are important in the field of material science and electronics (Chaudhari et al., 1999).
6. Catalysis and Hydrogen Production
Research on catalytic steam reforming of ethanol-water mixtures over modified Ni/Y2O3 catalysts for hydrogen production illustrates the role of tetrahydrofuran in catalysis and sustainable energy production (Sun et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is an important raw material for the preparation of furan-based compounds .
Mode of Action
The mode of action of 2-(Tetrahydrofuran-2-yl)ethanol involves its conversion to 2-methyl tetrahydrofuran (2-MTHF) through a process of ring-opening and ring-closing . This process is facilitated by a catalyst, Ag–CeOx/MCM-41, synthesized by the impregnation method . The presence of the Ce4+/Ce3+ redox pair and Ag NPs (Ag0) on the surface of the Ag–CeOx/MCM-41 catalyst is crucial for this transformation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of 2-MTHF from furfural derivatives . The selective oxidation of this compound to 2-MTHF is a key step in these pathways .
Pharmacokinetics
It’s known that this compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
The result of the action of this compound is the production of 2-MTHF . This compound has various applications, including use as a biomass fuel additive, a green solvent, and an organic intermediate . In terms of drug synthesis, it can also be used as a chemical intermediate .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . The reaction conditions for the conversion of this compound to 2-MTHF were found to be optimal at 150 °C and 4 MPa O2 pressure . The compound should be stored in a cool, dry place, away from light for stability .
Biochemical Analysis
Biochemical Properties
It is known to be a stable compound under normal conditions . It is soluble in water and can mix with various organic solvents .
Temporal Effects in Laboratory Settings
2-(Tetrahydrofuran-2-yl)ethanol is known to be stable under normal conditions . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.
Properties
IUPAC Name |
2-(oxolan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAJYRVEBULFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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